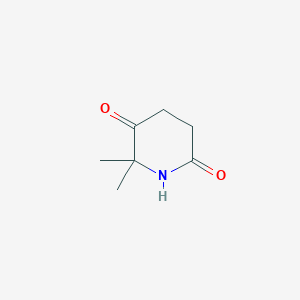

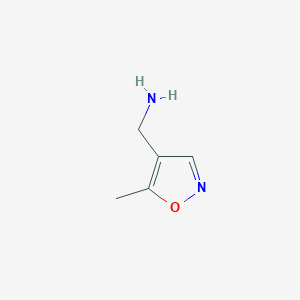

![molecular formula C16H19NOS B2471904 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide CAS No. 2034316-61-3](/img/structure/B2471904.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide” would require more detailed analysis, which is not provided in the available literature.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the available literature.Wissenschaftliche Forschungsanwendungen

Thermal and Photodimerization

Research into compounds related to benzo[b]thiophen has shown that benzo[b]thiophen-3-carboxylic acid 1,1-dioxide undergoes dimerization under both ultraviolet light and heat. This process results in a 'head-to-head' dimer with trans stereochemistry around the cyclobutane ring, highlighting the compound's potential in synthesizing cyclobutane derivatives, which are valuable in various chemical synthesis processes (Davies et al., 1977).

Cyclobutane-Containing Peptide Dendrimers

The synthesis of cyclobutane-containing C3-symmetric peptide dendrimers through a convergent approach demonstrates the compound's utility in creating highly functionalized structures. This research showcases the compound's application in developing new materials with potential biological and chemical properties (Gutiérrez-Abad et al., 2010).

Intramolecular Cyclization

The copper-catalyzed intramolecular cyclization of substituted thioureas highlights a method for synthesizing N-benzothiazol-2-yl-amides. This process demonstrates the compound's relevance in synthesizing heterocyclic compounds, which are crucial in developing new pharmaceuticals and materials (Wang et al., 2008).

Dearomatising Rearrangements

Studies on thiophene-3-carboxamides have shown that they undergo dearomatising cyclisation when treated with LDA, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This finding opens avenues for the synthesis of complex heterocyclic structures from simpler thiophene derivatives (Clayden et al., 2004).

Antiproliferative Activity Against Cancer Cells

Research into benzo[b]thiophene analogs has identified compounds with selectivity towards laryngeal cancer cells, demonstrating significant antiproliferative activity. These findings suggest the compound's potential in cancer research, particularly in developing new chemotherapeutic agents (Haridevamuthu et al., 2023).

Wirkmechanismus

Target of Action

The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its targets, the 5-HT1A serotonin receptors, by binding to them. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

Serotonin is an important neurotransmitter that regulates numerous physiological functions .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound could potentially influence various physiological functions regulated by serotonin, such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It may also impact psychiatric disorders such as depression and anxiety .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-11(17-16(18)12-5-4-6-12)9-13-10-19-15-8-3-2-7-14(13)15/h2-3,7-8,10-12H,4-6,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIPUYDPQRGKSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

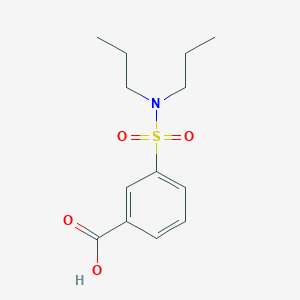

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2471823.png)

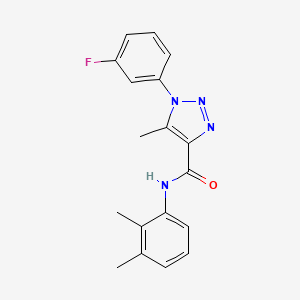

![N-(4-chlorobenzyl)-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2471826.png)

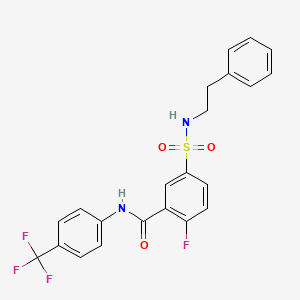

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2471831.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid](/img/structure/B2471834.png)

![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)